molecular formula C6H13N B13345193 (1S,2R)-2-Propylcyclopropan-1-amine

(1S,2R)-2-Propylcyclopropan-1-amine

Cat. No.: B13345193
M. Wt: 99.17 g/mol
InChI Key: XNPZNZSQFBQSTE-RITPCOANSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(1S,2R)-2-Propylcyclopropan-1-amine is a chiral amine with a cyclopropane ring. This compound is notable for its stereochemistry, which is defined by the (1S,2R) configuration. The presence of the cyclopropane ring imparts unique chemical properties, making it an interesting subject for research in various fields of chemistry and biology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1S,2R)-2-Propylcyclopropan-1-amine can be achieved through several methods. One common approach involves the use of chiral catalysts to induce the desired stereochemistry. For example, the compound can be synthesized via the asymmetric hydrogenation of a suitable precursor, such as a cyclopropane derivative, using a chiral rhodium or ruthenium catalyst under hydrogen gas .

Industrial Production Methods

Industrial production of this compound often involves the use of enzymatic processes to achieve high enantioselectivity. Enzymatic resolution methods, such as the use of lipases or esterases, can be employed to separate the desired enantiomer from a racemic mixture .

Chemical Reactions Analysis

Types of Reactions

(1S,2R)-2-Propylcyclopropan-1-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding amides or imines.

    Reduction: Reduction reactions can convert the compound into different amine derivatives.

    Substitution: Nucleophilic substitution reactions can introduce various functional groups onto the cyclopropane ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.

    Substitution: Reagents like alkyl halides and organometallic compounds are used under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield amides, while reduction can produce secondary or tertiary amines.

Scientific Research Applications

(1S,2R)-2-Propylcyclopropan-1-amine has several applications in scientific research:

Mechanism of Action

The mechanism of action of (1S,2R)-2-Propylcyclopropan-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s stereochemistry plays a crucial role in its binding affinity and activity. For instance, it may act as an inhibitor or activator of certain enzymes, influencing biochemical pathways .

Comparison with Similar Compounds

Similar Compounds

    (1S,2R)-2-Bromocyclopropan-1-amine: Similar in structure but with a bromine atom instead of a propyl group.

    (1S,2R)-2-Phenylcyclopropan-1-amine: Contains a phenyl group, offering different chemical properties.

    (1S,2R)-2-Methylcyclopropan-1-amine: A smaller alkyl group, leading to different reactivity.

Properties

Molecular Formula

C6H13N

Molecular Weight

99.17 g/mol

IUPAC Name

(1S,2R)-2-propylcyclopropan-1-amine

InChI

InChI=1S/C6H13N/c1-2-3-5-4-6(5)7/h5-6H,2-4,7H2,1H3/t5-,6+/m1/s1

InChI Key

XNPZNZSQFBQSTE-RITPCOANSA-N

Isomeric SMILES

CCC[C@@H]1C[C@@H]1N

Canonical SMILES

CCCC1CC1N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.